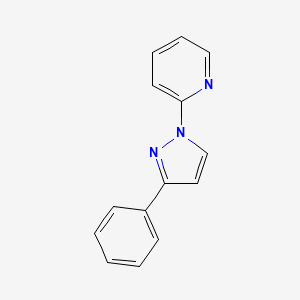

2-(3-Phenyl-1H-pyrazol-1-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-(3-phenylpyrazol-1-yl)pyridine |

InChI |

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-9-11-17(16-13)14-8-4-5-10-15-14/h1-11H |

InChI Key |

RKXRIMKWGHBIIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine and Its Functionalized Derivatives

Strategies for the Construction of the Pyrazole (B372694) Ring Moiety

The formation of the 3-phenyl-1H-pyrazole core is a critical step in the synthesis of the target molecule. This is often accomplished through classical cyclocondensation reactions or more modern ring annulation approaches.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis. This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comresearchgate.netslideshare.net In the context of synthesizing the precursor for 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, a suitable 1,3-dicarbonyl compound bearing a phenyl group, such as 1-phenyl-1,3-butanedione, can be reacted with hydrazine hydrate (B1144303). This reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield 3-phenyl-5-methyl-1H-pyrazole. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

A general representation of the Knorr pyrazole synthesis is depicted below:

Reactant A: 1-Phenyl-1,3-butanedione

Reactant B: Hydrazine hydrate

Product: 3-Phenyl-5-methyl-1H-pyrazole

Conditions: Typically carried out in a protic solvent like ethanol, often with acid or base catalysis.

| Reactant A | Reactant B | Product | Conditions | Yield (%) | Reference |

| 1-Phenyl-1,3-butanedione | Hydrazine hydrate | 3-Phenyl-5-methyl-1H-pyrazole | Ethanol, reflux | High | jk-sci.comresearchgate.net |

| Ethyl benzoylacetate | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazol-5-one | Acetic acid, heat | Good | youtube.com |

Ring Annulation Approaches

Ring annulation strategies provide an alternative route to the pyrazole core. These methods often involve the construction of the pyrazole ring onto a pre-existing fragment. While less common for the direct synthesis of simple 3-phenyl-1H-pyrazole, annulation reactions are valuable for creating more complex, fused pyrazole systems. For instance, a substituted pyridine (B92270) ring could be annulated onto a pyrazole precursor, or vice-versa.

Approaches for the Introduction and Functionalization of the Pyridine Moiety

Once the 3-phenyl-1H-pyrazole core is obtained, the pyridine moiety can be introduced through various C-N bond-forming reactions. Additionally, functionalization of the pyridine ring can be achieved through aromatic substitution reactions.

Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium- and copper-catalyzed cross-coupling reactions being particularly prominent.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the coupling of amines and aryl halides. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org In the synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, this would involve the reaction of 3-phenyl-1H-pyrazole with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope.

The Ullmann condensation is a copper-catalyzed alternative for the formation of C-N bonds. nih.govnih.govorganic-chemistry.orgresearchgate.net This reaction involves the coupling of an amine or an N-heterocycle with an aryl halide. Similar to the Buchwald-Hartwig reaction, the synthesis of the target molecule would involve reacting 3-phenyl-1H-pyrazole with a 2-halopyridine in the presence of a copper catalyst and a base, often at elevated temperatures.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

While cross-coupling reactions are generally more efficient for the direct formation of the C-N bond between the pyrazole and pyridine rings, electrophilic and nucleophilic aromatic substitution reactions can be employed for the functionalization of the pre-formed 2-(3-phenyl-1H-pyrazol-1-yl)pyridine scaffold.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 3- and 5-positions.

Nucleophilic aromatic substitution is more facile on the pyridine ring, especially when it is substituted with electron-withdrawing groups. For instance, a halogen substituent on the pyridine ring of a 2-(pyrazol-1-yl)pyridine derivative could be displaced by a variety of nucleophiles.

Multicomponent Reaction (MCR) Strategies for Direct Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. longdom.orgnih.govresearchgate.netnih.govresearchgate.net The development of an MCR for the direct synthesis of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine would be a highly desirable strategy. Such a reaction could potentially involve the condensation of a phenyl-containing building block, a pyridine-containing component, and a source of the pyrazole backbone. While specific MCRs for this exact molecule are not widely reported, the general principles of MCRs for pyrazole and pyridine synthesis are well-established and could be adapted for this purpose. For example, a three-component reaction of an enaminone, an arylglyoxal, and a pyrazol-5-amine has been used to synthesize pyrazolopyridine derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Product | Catalyst | Reference |

| Enaminone | Benzaldehyde | Hydrazine Dihydrochloride | Pyrazole derivative | Ammonium acetate | longdom.org |

| Arylglyoxal | 3-Methyl-1-aryl-1H-pyrazol-5-amine | Cyclic 1,3-dicarbonyl | Pyrazolopyridine derivative | Tetrapropylammonium bromide | researchgate.net |

Regioselective Synthesis of Pyrazole-Pyridine Isomers and Derivatives

The regioselective synthesis of pyrazole-pyridine isomers is crucial as different isomers can exhibit distinct biological and physical properties. The formation of the desired 2-(3-phenyl-1H-pyrazol-1-yl)pyridine isomer, where the pyridine ring is attached to the N1 position of the pyrazole ring, over the alternative N2-substituted isomer, is a key challenge.

One common and effective method for achieving regioselectivity is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. In the context of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, this would typically involve the reaction of a phenyl-substituted 1,3-diketone with 2-hydrazinopyridine (B147025). The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. For instance, the reaction of 1-phenylbutane-1,3-dione with 2-hydrazinopyridine can potentially yield two regioisomers. The control over which nitrogen of the hydrazine attacks which carbonyl group of the diketone dictates the final product.

Another powerful strategy for the regioselective synthesis of N-aryl pyrazoles, including pyridine-substituted pyrazoles, is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, are particularly useful. nih.gov For example, a pre-formed pyrazole with a halogen at the N1 position can be coupled with a pyridine-boronic acid derivative in a Suzuki coupling. Conversely, a halogenated pyridine can be coupled with a pyrazole. The regioselectivity is predetermined by the position of the halogen on the pyrazole ring.

Furthermore, multicomponent reactions have emerged as an efficient tool for the regioselective synthesis of highly substituted pyrazoles. These reactions, by combining three or more reactants in a single step, can offer high atom economy and can be designed to favor the formation of a specific regioisomer.

| Method | Reactants | Catalyst/Reagent | Key Feature | Reference |

| Cyclocondensation | 1-Phenyl-1,3-diketone, 2-Hydrazinopyridine | Acid or Base | Control of nucleophilic attack by hydrazine nitrogen | N/A |

| Suzuki Coupling | N1-Halogenated pyrazole, Pyridineboronic acid | Palladium catalyst | Pre-defined regiochemistry of starting materials | nih.gov |

| Buchwald-Hartwig Amination | Halogenated pyridine, Pyrazole | Palladium catalyst | Direct N-arylation of the pyrazole | N/A |

| One-Pot Synthesis | Phenylacetylene, Aromatic aldehydes, Hydrazines | Molecular Iodine | High regioselectivity in a single step | nih.gov |

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 2-(3-phenyl-1H-pyrazol-1-yl)pyridine to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the primary focuses of green chemistry in pyrazole synthesis is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water has been explored as a solvent for the synthesis of pyrazole derivatives. thieme-connect.com The use of water as a solvent not only reduces the environmental footprint but can also enhance reaction rates and selectivity due to its unique properties like high polarity and hydrogen bonding capacity.

Solvent-free or solid-state synthesis is another green approach that has been successfully applied to the synthesis of pyrazoles. researchgate.netmdpi.com These reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures, thereby reducing waste generation. For instance, the condensation of diketones with hydrazines can be carried out under solvent-free conditions, sometimes with the use of a solid support or catalyst.

The development of one-pot, multicomponent reactions is also a cornerstone of green chemistry. researchgate.net These reactions improve efficiency by reducing the number of synthetic steps and purification processes, which in turn minimizes solvent consumption and waste production. The synthesis of pyrazoles from simple starting materials in a single step is a prime example of this approach.

Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green synthesis. Catalysts such as clays, zeolites, and supported nanoparticles are being explored to replace homogeneous catalysts that are often difficult to separate from the reaction mixture.

| Green Chemistry Principle | Application in Pyrazole Synthesis | Advantages | Reference |

| Use of Safer Solvents | Synthesis in water | Reduced toxicity and environmental impact, potential for enhanced reactivity | thieme-connect.com |

| Solvent-Free Synthesis | Solid-state reactions, microwave-assisted synthesis | Shorter reaction times, reduced waste, energy efficiency | researchgate.netmdpi.com |

| Atom Economy | One-pot, multicomponent reactions | Fewer synthetic steps, reduced byproducts, minimized waste | researchgate.net |

| Use of Renewable Feedstocks | N/A | N/A | N/A |

| Catalysis | Use of recoverable and reusable heterogeneous catalysts | Simplified purification, reduced catalyst waste | N/A |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine in solution. Through a series of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity of the pyridine (B92270) and phenyl-pyrazolyl components.

The ¹H NMR spectrum offers initial insights into the proton environments within the molecule. The aromatic region of the spectrum is characteristically complex due to the presence of both pyridine and phenyl rings. The protons of the pyridine and pyrazole (B372694) rings typically manifest as distinct multiplets. Similarly, the phenyl group protons resonate within the aromatic region, with their precise chemical shifts influenced by their position relative to the pyrazole ring.

Complementing the proton data, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom. The number of signals in the spectrum confirms the number of distinct carbon environments, and their chemical shifts are indicative of their electronic surroundings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | 150.9 |

| Pyridine C3 | 7.72 (d) | 121.8 |

| Pyridine C4 | 7.85 (t) | 138.5 |

| Pyridine C5 | 7.25 (t) | 113.0 |

| Pyridine C6 | 8.60 (d) | 149.3 |

| Pyrazole C3 | - | 152.5 |

| Pyrazole C4 | 6.80 (s) | 108.0 |

| Pyrazole C5 | 8.45 (s) | 129.5 |

| Phenyl C1' | - | 133.0 |

| Phenyl C2'/C6' | 7.90 (m) | 128.8 |

| Phenyl C3'/C5' | 7.45 (m) | 129.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

Two-dimensional NMR experiments are crucial for the unambiguous assignment of complex spectra and for understanding the spatial relationships between atoms. ipb.ptslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, showing correlations between adjacent protons on the pyridine and phenyl rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. ipb.ptscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment illustrates correlations between protons and carbons that are separated by two or three bonds. science.govnih.gov This is vital for establishing the connectivity between the different ring systems, for instance, by showing a correlation between the pyrazole C5 proton and the pyridine C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. nih.govresearchgate.net NOE correlations between protons on the pyridine ring and those on the phenyl ring can help determine the molecule's preferred conformation in solution, particularly the dihedral angle between the two aromatic systems.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides a precise three-dimensional model of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine in its solid state, offering insights into its molecular geometry and how the molecules are arranged in a crystal lattice. nih.gov

In the crystalline state, molecules of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine are arranged in a specific, repeating pattern governed by non-covalent intermolecular interactions. While the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···π interactions may be present. imedpub.com More significantly, π-π stacking interactions between the aromatic rings (pyridine, pyrazole, and phenyl) are frequently observed and play a crucial role in stabilizing the crystal structure. iucr.org The precise geometry of these π-stacking interactions, such as face-to-face or edge-to-face arrangements, can be determined from the crystallographic data.

X-ray crystallography reveals the specific conformation adopted by the molecule in the solid state. A key conformational feature is the dihedral angle between the planes of the pyridine and pyrazole rings, as well as the dihedral angle between the pyrazole and phenyl rings. These angles are influenced by a balance of steric and electronic effects. The solid-state conformation can differ from the preferred conformation in solution due to the constraints imposed by crystal packing forces. For related structures, dihedral angles between pyrazole and phenyl rings have been observed to vary. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine and the nature of its chemical bonds.

The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations. Key expected vibrational modes include:

C-H stretching : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

C=C and C=N stretching : The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the pyridine, pyrazole, and phenyl rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ range. mdpi.commdpi.com

Ring breathing modes : Collective vibrations of the aromatic rings can also be observed.

C-H bending : Out-of-plane C-H bending vibrations appear in the 900-650 cm⁻¹ region and are often diagnostic of the substitution pattern on the aromatic rings.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and the symmetric vibrations of the aromatic rings. The combination of IR and Raman data allows for a more complete vibrational assignment and characterization of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural elucidation of novel chemical entities. In the characterization of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine, HRMS provides definitive data regarding its elemental composition and molecular weight with exceptional accuracy. This high precision is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities.

The molecular formula of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine is C14H11N3. Based on this formula, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated value serves as a benchmark against which the experimentally determined mass is compared. In HRMS analysis, the compound is typically ionized, often through protonation to form the [M+H]⁺ adduct, and its mass-to-charge ratio (m/z) is measured.

The significance of HRMS lies in its ability to measure masses to several decimal places. This level of accuracy allows for the confident determination of a molecule's elemental formula. A close correlation between the measured mass and the theoretical mass, usually with an error of less than 5 parts per million (ppm), provides strong evidence for the proposed chemical structure. While specific experimental HRMS data for 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine is not detailed in the provided context, the technique is standard practice for the characterization of such heterocyclic compounds. nih.govktu.edu For instance, studies on various pyrazole and tetrazole derivatives routinely employ HRMS to confirm their structures. mdpi.com

The precise mass data obtained from HRMS, therefore, serves as a cornerstone in the comprehensive characterization of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine, complementing data from other spectroscopic methods to provide an unequivocal structural assignment.

Table 1: High-Resolution Mass Spectrometry Data for 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Ion [M+H]⁺ |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

Coordination Chemistry and Metal Complexation of 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine

Ligand Design Principles and Chelation Modes of Pyrazole-Pyridine Scaffolds

Pyrazole-pyridine scaffolds, such as 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, are highly sought-after ligands in coordination chemistry, often considered analogues of 2,2'-bipyridine (B1663995). researchgate.net Their popularity stems from their synthetic accessibility and the ease with which their electronic and steric properties can be tuned. researchgate.net A key feature of these ligands is the presence of two distinct nitrogen donor atoms: one from the pyridine (B92270) ring and one from the pyrazole (B372694) ring. This arrangement allows them to act as bidentate N,N-chelating agents, forming stable five-membered rings with metal ions.

The fundamental design principle of these scaffolds lies in the juxtaposition of a six-membered aromatic pyridine ring and a five-membered aromatic pyrazole ring. This combination offers a rigid framework that pre-organizes the nitrogen donors for effective metal chelation. The phenyl substituent at the 3-position of the pyrazole ring in 2-(3-phenyl-1H-pyrazol-1-yl)pyridine introduces steric bulk and can influence the electronic properties of the ligand through inductive and resonance effects.

The primary chelation mode of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine involves the coordination of the pyridine nitrogen and the N2 nitrogen of the pyrazole ring to a metal center. This results in the formation of a stable metallacycle. The geometry of the resulting complex is influenced by the preferred coordination number of the metal ion and the steric constraints imposed by the ligand and any ancillary ligands present.

Furthermore, pyrazole-containing ligands can exhibit a variety of coordination modes beyond simple bidentate chelation, including acting as bridging ligands between two metal centers. nih.gov In instances where the pyrazole ring is deprotonated, the resulting pyrazolate anion can bridge two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov

Formation of Coordination Complexes with Transition Metals (e.g., Pd, Pt, Ir, Ru, Cu, Zn, Fe)

The versatile chelating nature of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and related pyrazole-pyridine ligands allows for the formation of stable coordination complexes with a wide range of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes of pyrazole-pyridine ligands are readily synthesized, often by reacting the ligand with a metal halide precursor. These square planar complexes have been investigated for their potential applications in catalysis.

Iridium (Ir) and Ruthenium (Ru): Iridium(III) and ruthenium(II) complexes featuring pyrazole-pyridine ligands have been extensively studied for their photophysical and electrochemical properties. These octahedral complexes are often synthesized using chloro-bridged dimeric precursors of the respective metals. The resulting complexes have shown promise as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers. rsc.orgrsc.org The redox properties of these complexes are of particular interest, with cyclic voltammetry being a key technique for their investigation. umb.eduresearchgate.netresearchgate.net

Copper (Cu): Copper(I) and copper(II) complexes with pyrazole-pyridine ligands have been synthesized and characterized. Copper(I) complexes, in particular, have been explored for their photoluminescent properties. nih.gov The coordination geometry around the copper center can vary from tetrahedral to square planar, depending on the oxidation state and the other ligands present.

Zinc (Zn): Zinc(II) complexes of pyrazole-pyridine ligands are readily prepared and are often used as models for understanding the coordination chemistry of d¹⁰ metal ions. These complexes are typically tetrahedral or octahedral and are amenable to detailed structural characterization by X-ray crystallography.

Iron (Fe): Iron(II) and iron(III) complexes with pyrazole-pyridine ligands have been investigated, particularly in the context of spin-crossover phenomena. nih.govacs.orgwhiterose.ac.uk The ligand field strength imparted by the pyrazole-pyridine scaffold can lead to iron(II) complexes that exhibit a temperature- or light-induced transition between high-spin and low-spin states.

The following table summarizes the formation of coordination complexes between 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and various transition metals, along with typical synthetic methods.

| Metal | Typical Precursor | Common Solvent | Resulting Complex Type |

|---|---|---|---|

| Palladium (Pd) | PdCl₂(CH₃CN)₂ | Acetonitrile | [Pd(L)Cl₂] |

| Platinum (Pt) | K₂PtCl₄ | Water/Ethanol | [Pt(L)Cl₂] |

| Iridium (Ir) | [Ir(ppy)₂Cl]₂ | Dichloromethane/Methanol | [Ir(ppy)₂(L)]PF₆ |

| Ruthenium (Ru) | [Ru(bpy)₂Cl₂] | Ethanol/Water | Ru(bpy)₂(L)₂ |

| Copper (Cu) | Cu(CH₃CN)₄BF₄ | Acetone | [Cu(L)(PPh₃)₂]BF₄ |

| Zinc (Zn) | Zn(OAc)₂ | Methanol | [Zn(L)₂(OAc)₂] |

| Iron (Fe) | Fe(BF₄)₂·6H₂O | Nitromethane | Fe(L)₂₂ |

Characterization of Metal Complexes

A comprehensive understanding of the properties of metal complexes of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine requires a multi-faceted characterization approach, employing spectroscopic, electrochemical, and structural techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into their electronic structure. Typically, the spectra exhibit intense absorption bands in the ultraviolet region, which are assigned to π-π* transitions within the aromatic rings of the ligand. In the visible region, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may be observed, particularly for complexes of d-block metals with accessible redox states like Ru(II) and Ir(III). mdpi.compen2print.org The energies of these charge-transfer bands are sensitive to the nature of the metal, the ligand substituents, and the solvent.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. rsc.org Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons are altered. Protons closest to the metal center typically experience the most significant shifts. For diamagnetic complexes, well-resolved spectra can provide detailed information about the coordination environment and the symmetry of the complex. In the case of paramagnetic complexes, such as some Fe(II) and Cu(II) species, the NMR signals are often broadened and shifted over a wider range, but can still provide valuable structural information. uclouvain.be

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying complexes with unpaired electrons, such as those of Cu(II) and high-spin Fe(III). researchgate.net The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and the coordination geometry of the metal ion. mdpi.com For instance, the g-values for Cu(II) complexes can help distinguish between different coordination geometries, such as square planar or tetrahedral. ethz.ch While specific EPR data for 2-(3-phenyl-1H-pyrazol-1-yl)pyridine complexes are not extensively reported, analogous pyrazole-pyridine copper complexes have been studied, providing a basis for predicting their magnetic properties. rsc.orgredalyc.orgresearchgate.net

Cyclic voltammetry (CV) is employed to probe the redox properties of the metal complexes. umb.edu This technique provides information about the oxidation and reduction potentials of the metal center and the ligand. For many complexes of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, particularly those of Ru(II) and Ir(III), reversible or quasi-reversible redox processes corresponding to the M(II)/M(III) or M(III)/M(IV) couples are observed. researchgate.netelectrochemsci.org The ligand itself can also undergo reduction at negative potentials. The redox potentials are influenced by the nature of the metal, the substituents on the ligand, and the solvent system. This information is vital for applications in catalysis and optoelectronics.

The coordination geometry is dictated by the electronic configuration and size of the metal ion. For example, Pd(II) and Pt(II) complexes typically exhibit a square planar geometry, while Ru(II) and Ir(III) complexes adopt an octahedral geometry. The M-N bond lengths provide a measure of the strength of the ligand-metal interaction. The phenyl group on the pyrazole ring can influence the crystal packing through π-π stacking interactions.

The following table presents representative structural data for a selection of metal complexes with pyrazole-pyridine ligands.

| Complex | Metal Ion | Coordination Geometry | M-N(pyridine) (Å) | M-N(pyrazole) (Å) |

|---|---|---|---|---|

| [Pd(L)Cl₂] | Pd(II) | Square Planar | ~2.03 | ~2.01 |

| [Pt(L)Cl₂] | Pt(II) | Square Planar | ~2.02 | ~2.00 |

| [Ir(ppy)₂(L)]⁺ | Ir(III) | Octahedral | ~2.15 | ~2.05 |

| [Ru(bpy)₂(L)]²⁺ | Ru(II) | Octahedral | ~2.08 | ~2.06 |

| [Cu(L)₂(NO₃)₂] | Cu(II) | Distorted Octahedral | ~2.01 | ~1.98 |

| [Zn(L)₂Cl₂] | Zn(II) | Tetrahedral | ~2.10 | ~2.05 |

| Fe(L)₂₂ | Fe(II) | Octahedral | ~1.97 (LS) / ~2.18 (HS) | ~1.95 (LS) / ~2.15 (HS) |

Influence of Ligand Substitution Patterns on Coordination Properties and Complex Stability

The coordination properties and stability of metal complexes derived from pyrazole-pyridine scaffolds can be systematically tuned by introducing substituents on either the pyrazole or the pyridine rings. uclouvain.be These modifications can exert both electronic and steric effects.

Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) on the ligand framework increase the electron density on the nitrogen donor atoms, leading to stronger M-N bonds and generally more stable complexes. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) decrease the basicity of the nitrogen donors, potentially leading to weaker coordination and less stable complexes. pen2print.org These electronic perturbations also have a pronounced effect on the redox potentials of the complexes, with electron-donating groups making oxidation easier (more negative potential) and electron-withdrawing groups making it more difficult (more positive potential).

Steric Effects: The introduction of bulky substituents near the coordination site can influence the coordination geometry and the stability of the resulting complexes. ethz.ch For instance, bulky groups on the positions adjacent to the nitrogen donors can sterically hinder the approach of the metal ion, potentially leading to distorted geometries or lower complex stability. However, in some cases, steric bulk can also provide kinetic stabilization by preventing unwanted ligand exchange reactions.

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research focusing on the supramolecular self-assembly of metal-organic frameworks (MOFs) and coordination polymers derived explicitly from the chemical compound 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables on this specific topic as requested in the outline. The necessary scientific data to populate the section on "Supramolecular Self-Assembly of Metal-Organic Frameworks and Coordination Polymers utilizing 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine Derivatives" is not available in the public domain based on the conducted searches.

Therefore, the generation of the requested article with the specified content and structure cannot be fulfilled at this time due to the absence of relevant primary research in the scientific literature.

Catalytic Applications of 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine Metal Complexes

Role as Ligands in Transition Metal-Mediated Catalysis

The 2-(3-phenyl-1H-pyrazol-1-yl)pyridine ligand is a bidentate N-donor ligand that coordinates to transition metals through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole (B372694) ring. This chelation forms a stable five-membered ring with the metal center, enhancing the stability of the resulting complex. The electronic properties of the ligand can be influenced by the phenyl substituent on the pyrazole ring, which in turn affects the electron density at the metal center. This modulation of the metal center's electronic character is crucial for its catalytic performance.

The steric environment around the metal center is also dictated by the ligand's structure. The phenyl group at the 3-position of the pyrazole ring introduces steric bulk, which can influence substrate approach and selectivity in catalytic reactions. The combination of these electronic and steric factors makes metal complexes of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and its analogues promising candidates for various catalytic applications, ranging from carbon-carbon bond formation to hydrogenation and oxidation reactions. The ability of the pyrazole moiety to participate in hydrogen bonding and proton transfer can also play a significant role in certain catalytic cycles. nih.gov

Carbon-Carbon (C-C) Bond Forming Reactions

Metal complexes derived from pyrazolyl-pyridine ligands have demonstrated utility in the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

While direct catalytic data for 2-(3-phenyl-1H-pyrazol-1-yl)pyridine in Suzuki-Miyaura or Heck cross-coupling reactions is limited in the reviewed literature, studies on closely related pyrazole-based ligands highlight their potential. For instance, palladium complexes of other pyridylpyrazole derivatives have been successfully employed as precatalysts in the Heck reaction. researchgate.net These complexes have shown thermal stability and a lack of sensitivity to oxygen and moisture, which are desirable properties for practical applications. researchgate.net

Similarly, palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands, which feature a similar N,N-bidentate coordination sphere, have been shown to be efficient catalysts for the Heck coupling of aryl bromides with olefins. researchgate.net In the realm of Suzuki-Miyaura coupling, palladium complexes bearing bulky bis(pyrazolyl) ligands have been investigated, demonstrating that the steric properties of the pyrazole substituents can enhance catalytic activity. rsc.org These findings suggest that palladium complexes of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine could also serve as effective catalysts for such transformations, although specific research is needed to confirm this.

Olefin Oligomerization and Polymerization

The application of transition metal complexes with pyrazolyl-pyridine type ligands in olefin oligomerization and polymerization has been an area of active research. Nickel(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands, when activated with an appropriate co-catalyst like ethylaluminum dichloride (EtAlCl₂), have been shown to catalyze the oligomerization of ethylene (B1197577) to produce linear alpha-olefins, primarily butenes, hexenes, and octenes. uj.ac.zaepa.gov In some cases, these catalytic systems also promote the subsequent Friedel-Crafts alkylation of the aromatic solvent with the newly formed oligomers. uj.ac.zaepa.gov

The steric and electronic properties of the substituents on the pyrazole ring play a crucial role in determining the catalytic activity and the nature of the products. For instance, nickel complexes with more sterically demanding substituents on the pyrazole ring have been observed to form mononuclear species, in contrast to the dinuclear complexes formed with less bulky ligands. uj.ac.za While these studies have been conducted on analogues and not on 2-(3-phenyl-1H-pyrazol-1-yl)pyridine itself, they provide a strong indication of the potential of such complexes in olefin transformations. nih.gov

Alkyne Oligomerization and Polymerization

Currently, there is a lack of specific research findings in the public domain regarding the use of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine metal complexes for alkyne oligomerization and polymerization.

Hydrogenation and Transfer Hydrogenation Catalysis

Ruthenium(II) complexes incorporating pyrazolyl-pyridyl ligands have emerged as highly effective catalysts for the transfer hydrogenation of ketones to the corresponding alcohols, a reaction of significant industrial importance. researchgate.net These reactions typically utilize isopropanol (B130326) as both the solvent and the hydrogen source, with a base as a co-catalyst. The presence of an NH functionality on the pyrazole ring has been shown to have a remarkable accelerating effect on the reaction rate. researchgate.net

A notable example involves ruthenium(II) complexes with a chiral pyrazolyl-pyridyl-oxazolinyl ligand, which have demonstrated high catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of various ketones. nih.gov The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers a hydride to the ketone substrate. The hemilability of the unsymmetrical pyrazolyl-pyridyl ligand framework is thought to contribute to the high catalytic activity by allowing for the facile generation of a coordinatively unsaturated active species. researchgate.net

Below is a table summarizing the catalytic performance of a representative ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex in the asymmetric transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl Complex

| Ketone Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | 97 |

| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 96 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 65 | 95 |

| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 72 | 98 |

| Propiophenone | 1-Phenylpropan-1-ol | >99 | 99 |

Data sourced from literature on related pyrazolyl-pyridyl-oxazolinyl ruthenium complexes.

Oxidation and Other Organic Transformations

While the primary focus of catalysis with pyrazolyl-pyridine ligands has been on C-C bond formation and hydrogenation reactions, there is emerging evidence of their utility in oxidation catalysis. An interesting example is an octanuclear copper(II) complex incorporating 3-phenyl-5-(2-pyridyl)pyrazolate ligands, which has demonstrated high activity in the oxidation of both alkanes and alcohols. rsc.org This complex features a unique cage-like structure where the pyrazolate ligands exhibit both chelating and bridging coordination modes. rsc.org

The catalytic system was effective in the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone, and in the oxidation of secondary alcohols to the corresponding ketones. The study highlights the potential of pyrazolyl-pyridine metal complexes in mediating challenging oxidation reactions.

Table 2: Catalytic Oxidation of Alkanes and Alcohols with a Copper(II) 3-Phenyl-5-(2-pyridyl)pyrazolate Complex

| Substrate | Oxidant | Product(s) | Yield (%) |

|---|---|---|---|

| Cyclohexane | H₂O₂ | Cyclohexanol, Cyclohexanone | 26 |

| Adamantane | H₂O₂ | Adamantan-1-ol, Adamantan-2-ol, Adamantan-2-one | 40 |

| 1-Phenylethanol | H₂O₂ | Acetophenone | 99 |

| Cyclohexanol | H₂O₂ | Cyclohexanone | 99 |

Data sourced from literature on a related 3-phenyl-5-(2-pyridyl)pyrazolate copper complex. rsc.org

In addition to direct oxidation, ruthenium complexes with pyrazole-pyridine-pyrazole (NNN) ligands have been shown to catalyze the acceptorless dehydrogenation of primary alcohols to aldehydes, with dihydrogen as the only byproduct. rsc.org This environmentally friendly transformation proceeds with high selectivity and functional group tolerance under mild conditions. rsc.org

Mechanistic Investigations of Catalytic Cycles and Active Species

Detailed experimental and computational studies specifically elucidating the catalytic cycles for 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine metal complexes are sparse. However, for analogous palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, a general mechanistic framework is well-established. It is highly probable that palladium complexes of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine would follow a similar catalytic cycle.

A probable catalytic cycle for a Heck-type reaction, catalyzed by a palladium complex of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine, would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), leading to the formation of a Pd(II) intermediate. The 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine ligand would remain coordinated to the palladium center throughout this process.

Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond. This step forms a new carbon-carbon bond and results in a new Pd(II)-alkyl intermediate.

β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt, thus completing the catalytic cycle.

The active species in such catalytic cycles is typically a low-coordinate, electron-rich metal center, such as a Pd(0) complex. The 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine ligand plays a crucial role in stabilizing the metal center throughout the various oxidation states of the catalytic cycle, preventing catalyst decomposition, and influencing the reaction's efficiency and selectivity. For related NNN pincer palladium(II) complexes, efficient catalytic activity has been demonstrated in the Heck coupling of aryl bromides with styrenes, suggesting that these types of ligands can effectively support the catalytic cycle.

Similarly, in C-H activation reactions, a metal complex of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine would likely operate through a mechanism involving coordination of the pyridine nitrogen to the metal center, followed by cyclometalation or a concerted metalation-deprotonation step to activate a C-H bond.

Strategies for Catalyst Design and Optimization (e.g., Asymmetric Catalysis)

The design and optimization of catalysts based on 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine would focus on modifying the ligand's steric and electronic properties to enhance catalytic activity, stability, and selectivity.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on either the phenyl or the pyridine ring.

Electron-donating groups would increase the electron density on the metal center, which can facilitate the initial oxidative addition step in cross-coupling reactions.

Electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial for other steps in the catalytic cycle, such as nucleophilic attack.

Steric Effects: The steric bulk of the ligand can be adjusted by introducing bulky substituents. This can influence the coordination geometry around the metal center, affect the rate of ligand dissociation, and control the access of substrates to the active site, thereby influencing selectivity. For instance, in related iridium(III) complexes, bulky substituents have been shown to impact device performance in PHOLEDs by controlling intermolecular interactions.

Asymmetric Catalysis: For the development of asymmetric catalysts, chiral centers would need to be introduced into the 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine ligand scaffold. This could be achieved by several strategies:

Introducing a chiral substituent on the pyridine or pyrazole ring.

Synthesizing a derivative with a chiral backbone, creating a chiral environment around the coordinated metal.

The goal of these modifications is to create a chiral pocket around the active site of the catalyst that can differentiate between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. While the synthesis of chiral pyrazole and pyridine derivatives is an active area of research, specific applications of chiral 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine in asymmetric catalysis are not yet widely reported. The development of such chiral ligands is a promising avenue for future research in asymmetric synthesis.

Below is a table summarizing potential modification strategies for the 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine ligand and their expected impact on catalysis.

| Modification Strategy | Position of Modification | Expected Effect on Catalysis | Potential Application |

| Electronic Tuning | Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃) could enhance oxidative addition. Electron-withdrawing groups (e.g., -CF₃) could modify the electrophilicity of the metal center. | Optimization of cross-coupling reaction rates. |

| Pyridine Ring | Substituents can alter the pKa of the pyridine nitrogen, affecting its coordination strength and the overall stability of the complex. | Fine-tuning catalyst stability and activity. | |

| Steric Tuning | Phenyl Ring (ortho-position) | Bulky groups can create a specific steric environment around the metal, influencing substrate approach and selectivity. | Improving regioselectivity or enantioselectivity. |

| Pyridine Ring | Substituents near the coordinating nitrogen can impact the bite angle and coordination geometry. | Control of catalytic selectivity. | |

| Introduction of Chirality | Phenyl or Pyridine Ring | Attachment of a chiral auxiliary (e.g., a chiral amine or alcohol) can induce asymmetry. | Asymmetric hydrogenation, asymmetric C-C bond formation. |

| Ligand Backbone | Synthesis of an inherently chiral ligand backbone. | Enantioselective catalysis. |

Applications in Advanced Materials Science Excluding Biological Contexts

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) Based on Complexes

Complexes incorporating 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and its derivatives are at the forefront of research into new luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). The bidentate N^N coordinating nature of this ligand facilitates the formation of stable complexes with various transition metals, such as iridium(III) and copper(I), which are known for their phosphorescent properties.

These metal complexes exhibit strong luminescence, with emission colors that can be tuned from blue to orange by modifying the chemical structure of the ligands. For instance, iridium(III) complexes are highly regarded for their ability to achieve high quantum efficiencies in OLEDs. The electroluminescent performance of green-emitting OLEDs using certain iridium pyrimidine (B1678525) complexes has been shown to be comparable to some of the best-performing devices in the field.

Copper(I) complexes with pyridine-pyrazole type ligands have also emerged as promising emitters. These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. The advantage of using NH-containing heterocycles like pyrazole (B372694) is the potential to form neutral complexes after deprotonation, which is beneficial for fabricating thin films for OLEDs.

The performance of OLEDs is critically dependent on the photophysical properties of the emitter. Key parameters such as emission wavelength (λem), photoluminescence quantum yield (PLQY), and external quantum efficiency (EQE) are used to characterize these materials.

Table 1: Performance of OLEDs Based on Metal Complexes with Pyridyl Pyrazole Ligands

| Metal Complex Type | Emission Color | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Ref. |

| Iridium(III) Diazine Complex | Yellow | 13.2 | 37.3 | 20.3 | |

| Iridium(III) Isoquinolinyl Pyrazolate | Orange | 14.6 | 34.8 | 26.1 | |

| Copper(I) TADF Complex | - | 6.36 | 17.53 | - | |

| Copper(I) Halide Complex | Yellow | 14.57 | 33.44 | - |

EQE: External Quantum Efficiency; cd/A: Candela per Ampere; lm/W: Lumen per Watt.

Development of Functional Polymeric Materials

The integration of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and its analogues into polymeric structures has led to the development of functional materials with unique properties. These materials can be broadly categorized into coordination polymers and polymers with the ligand incorporated as a side chain or part of the main chain.

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. While direct polymerization of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine itself is not widely reported, related structures have been used to create such materials. For example, iron(II) complexes with the related ligand 2,4,6-tri{pyrazol-1-yl}pyridine have been shown to form heterometallic coordination polymer gels upon reaction with silver salts. These gels exhibit thixotropic properties, meaning they can become fluid when agitated and solidify when at rest. The stability and formation of these gels are dependent on the metal ion used.

In another approach, metal complexes containing pyrazol-ylmethyl-pyridine ligands have been utilized as initiators for ring-opening polymerization (ROP) of lactides. Specifically, zinc(II) and copper(II) complexes of 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine and 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine have been shown to be active in the polymerization of both D,L-lactide and L-lactide to form polylactide (PLA), a biodegradable polymer. The catalytic activity was found to be dependent on both the metal center and the substituents on the pyrazole ring.

Furthermore, novel polysubstituted fused heterocyclic ring systems based on pyrazolo[4,3-C]pyridines have been synthesized and subsequently copolymerized with acrylic acid using free radical polymerization. This demonstrates the potential for creating a variety of functional polymers by incorporating the pyrazole-pyridine scaffold into different polymer backbones.

Sensing Applications for Non-Biological Analytes (e.g., pH, specific metal ions)

The inherent fluorescence of pyrazole-pyridine derivatives and their ability to chelate with metal ions make them excellent candidates for the development of fluorescent chemosensors for non-biological analytes. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon binding with a specific analyte.

Derivatives of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine have been investigated for the selective detection of various metal ions. For instance, a pyridine-pyrazoline derivative has been designed as a fluorescent chemosensor for the detection of Fe³⁺ ions. The recognition mechanism involves the formation of a 1:1 complex between the sensor and the Fe³⁺ ion, leading to fluorescence quenching.

Similarly, pyrazole-based fluorescent probes have been developed for the highly selective and sensitive detection of other metal ions. An acylhydrazone derivative containing a pyridine-pyrazole moiety was reported as a selective fluorescent chemosensor for Al³⁺, with a low detection limit of 62 nM. Another study demonstrated a pyrazole derivative as a "turn-off" fluorescent probe for Hg²⁺ with a detection limit of 0.31 µM. The fluorescence quenching in this case is attributed to a ligand-to-metal charge-transfer (LMCT) process upon complexation.

The versatility of the pyrazole-pyridine scaffold allows for the design of sensors for a range of metal ions, highlighting its importance in environmental monitoring and analytical chemistry.

Table 2: Fluorescent Chemosensors Based on Pyrazole-Pyridine Derivatives for Metal Ion Detection

| Sensor Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Ref. |

| Pyridine-Pyrazoline | Fe³⁺ | Fluorescence Quenching | Not Specified | |

| Pyridine-Pyrazole Acylhydrazone | Al³⁺ | Fluorescence Enhancement | 62 nM | |

| Pyrazole Derivative | Hg²⁺ | Fluorescence Quenching | 0.31 µM | |

| Pyrazoline Derivative | Pb²⁺ | Not Specified | 2.31 µM |

Integration into Redox-Active Materials for Energy Applications

The ability of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine to form stable complexes with redox-active metals, such as cobalt, has opened up avenues for their use in energy-related applications. The electronic properties of the ligand can influence the redox potential of the metal center, making these complexes suitable for applications where electron transfer is a key process.

A notable example is the use of a cobalt(III) complex, tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), as a p-type dopant for the hole-transporting material spiro-MeOTAD in solid-state dye-sensitized solar cells (ssDSCs). This chemical doping strategy enhances the charge-transport properties of the semiconductor material. The cobalt complex effectively acts as a redox-active species that can tune the conductivity of the hole conductor, leading to improved device performance.

The redox potentials of metal complexes are crucial for their application in energy devices. For cobalt complexes with pyridylazo compounds, the redox potentials for the Co(III)/Co(II) couple have been measured to be in the range of -0.62 to 0.03 V. The specific ligand structure, including the substituents, plays a significant role in determining these potentials. For instance, cyclic voltammetry studies of tris(pyrazolyl)borate cobalt complexes have shown that the redox potential and reversibility of the oxidation process increase with the steric bulk of the substituents on the ligand.

The redox-active nature of these complexes is not limited to the metal center. In some cases, the pincer-type bis(1H-pyrazol-3-yl)pyridine ligand itself has been shown to be redox non-innocent, participating in the electron transfer processes of the complex. This dual redox activity can be exploited in the design of materials for catalysis and energy storage.

Design of Materials with Tunable Optical and Electronic Properties

A key advantage of using 2-(3-phenyl-1H-pyrazol-1-yl)pyridine and its derivatives in materials science is the high degree of tunability of their optical and electronic properties. By making strategic modifications to the ligand structure or by varying the central metal ion in a complex, researchers can fine-tune properties such as absorption and emission wavelengths, quantum yields, and HOMO/LUMO energy levels.

The introduction of different electron-donating or electron-withdrawing groups on the phenyl or pyrazole rings of the ligand can significantly alter the electronic structure of the resulting metal complexes. This, in turn, affects the energy of the frontier molecular orbitals (HOMO and LUMO) and the HOMO-LUMO gap, which governs the optical and electronic properties of the material. For example, theoretical studies on cyclometalated iridium(III) complexes with substituted phenylpyrazole ligands have shown that electron-donating groups have a significant impact on their photophysical properties, influencing the emission wavelength.

The choice of the metal ion also plays a crucial role. Iridium(III), platinum(II), and palladium(II) complexes with the same phenylpyrazole ligand exhibit different photophysical behaviors due to the varying contributions of ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) states. The heavier iridium and platinum complexes often show efficient intersystem crossing, leading to high phosphorescence quantum yields.

This ability to tailor the material properties at a molecular level is essential for optimizing their performance in specific applications, such as achieving the desired color purity and efficiency in OLEDs or tuning the redox potential for catalytic or energy storage applications.

Computational and Theoretical Studies of 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It has been successfully applied to understand various aspects of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine and related compounds.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For derivatives of pyrazole (B372694) and pyridine (B92270), DFT calculations have been employed to determine these orbital energies and the corresponding energy gap. These calculations help in understanding the charge transfer interactions within the molecule. For instance, in a study of pyrazole derivatives, the HOMO was found to be delocalized over the phenyl and naphthyl moieties, while the LUMO was localized on the naphthyl group with contributions from the pyrazole ring's nitrogen and oxygen atoms. The HOMO-LUMO energy gap can be correlated with the electronic absorption spectra of the compounds.

Table 1: Calculated HOMO-LUMO Energies and Gaps for Representative Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N-[(1E)-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl)propionyl hydrazide | -5.44 | -1.21 | 4.23 |

| N-[(1E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(6-methoxy-2-naphthyl)propionyl hydrazide | -5.56 | -1.24 | 4.32 |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one | -5.63 | -1.41 | 4.22 |

| 2-(6-Methoxy-naphthalen-2-yl)-1-(5-phenyl-2,3-dihydro-pyrazol-1-yl)propan-1-one | -5.37 | -1.37 | 4.00 |

| 2-(6-methoxynaphthalen-2-yl)-N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}propionamide | -5.67 | -1.79 | 3.88 |

Data sourced from a study on pyrazole-carboxamides compounds.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For heterocyclic compounds like 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine, MESP analysis can identify the most likely sites for interactions with other molecules, including hydrogen bonding. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as electron-rich centers, making them potential sites for electrophilic attack. The MESP topography, including the identification of critical points, can provide a detailed understanding of bonding and reactivity patterns.

DFT calculations can be used to compute the vibrational frequencies of a molecule. These theoretical frequencies can then be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. The calculated vibrational spectra are often scaled by an empirical factor to improve agreement with experimental data.

For pyridine derivatives, DFT calculations have been shown to accurately predict the vibrational spectra. The calculated frequencies and their corresponding potential energy distribution (PED) analysis help in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. For example, in a study on a benzimidazole (B57391) derivative, C=O stretching vibrations were predicted in the range of 1740–1660 cm⁻¹. This type of analysis is crucial for the structural characterization of new compounds.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (FT-IR) |

| O-H stretch | 3619 | - |

| C-H stretch (aromatic) | 3123-3009 | 2919, 2858 |

| C=O stretch | 1776 | 1708 |

Data adapted from a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

DFT calculations are used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The accuracy of the optimized geometry can be validated by comparing calculated bond lengths and angles with experimental data from X-ray crystallography.

For molecules with flexible bonds, such as the linkage between the pyrazole and pyridine rings in 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine, conformational analysis is important to identify the most stable conformers. In a study of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, it was found that the phenyl ring at the 3-position of the pyrazole was nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position was significantly twisted due to steric hindrance. Such conformational preferences can have a significant impact on the molecule's properties and biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can provide information about conformational changes, intermolecular interactions, and the behavior of molecules in solution or in complex with other molecules.

In a study of pyrazole-containing imide derivatives, MD simulations were used to investigate the binding mode of a compound with a target protein, Hsp90α. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action of bioactive molecules and for the rational design of new drugs.

Quantum Chemical Methods for Reaction Mechanism Elucidation in Synthesis and Catalysis

Quantum chemical methods, including DFT, are powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and determine the activation energies for different steps. This can help in understanding the factors that control the rate and selectivity of a reaction.

For the synthesis of heterocyclic compounds, quantum chemical calculations can be used to investigate the mechanism of cyclization reactions and to predict the regioselectivity of substitutions. For example, in the synthesis of pyrazole derivatives, theoretical studies can help to understand the condensation reaction between a chalcone (B49325) and a hydrazine (B178648) derivative. In the context of catalysis, these methods can be used to study the interaction of a catalyst with the reactants and to understand how the catalyst lowers the activation energy of the reaction.

Future Research Directions and Emerging Opportunities for 2 3 Phenyl 1h Pyrazol 1 Yl Pyridine

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

While established methods for synthesizing pyrazolylpyridines exist, future research will increasingly focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally benign. researchgate.net The principles of green chemistry are becoming paramount in chemical synthesis, driving a shift away from hazardous reagents and solvents and towards more sustainable processes. rsc.org

Future synthetic strategies are expected to include:

Catalytic C-H Activation: Direct C-H activation/functionalization of pyridine (B92270) and pyrazole (B372694) precursors offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Green Solvents and Catalysts: The exploration of biodegradable solvents, such as water or bio-derived solvents, and the use of reusable, non-toxic catalysts (e.g., nano-catalysts or biocatalysts) are critical for reducing the environmental footprint of synthesis. rsc.orgnih.gov For instance, Suzuki coupling reactions, a common method for forming the phenyl-pyrazole bond, are being optimized with water-free conditions to prevent side reactions. nih.gov

| Synthetic Approach | Potential Advantages | Research Focus |

| Multicomponent Reactions | Fewer steps, reduced waste, higher efficiency | Design of novel one-pot syntheses for pyrazolylpyridines. |

| C-H Activation | High atom economy, simplified starting materials | Development of selective catalysts for direct functionalization. |

| Flow Chemistry | Enhanced control, safety, and scalability | Adaptation of existing syntheses to continuous flow systems. |

| Green Chemistry Methods | Reduced environmental impact, increased sustainability | Use of aqueous media, biodegradable solvents, and reusable catalysts. rsc.orgias.ac.in |

Expansion of Coordination Chemistry to Less Explored Metal Centers and Multimetallic Systems

The coordination chemistry of pyrazolylpyridines has been extensively studied with common transition metals such as ruthenium, zinc, platinum, and iridium. researchgate.net However, a vast portion of the periodic table remains less explored. Future research will likely venture into complexation with a broader range of metal ions, including lanthanides, actinides, and main group elements. These new complexes could exhibit unique photophysical, magnetic, and catalytic properties.

A particularly exciting frontier is the design of multimetallic systems. The pyrazole ligand, especially in its deprotonated pyrazolate form, is an excellent bridging ligand capable of linking multiple metal centers. nih.gov This opens the door to creating discrete dinuclear or polynuclear complexes and extended coordination polymers. mdpi.com Such systems are of great interest for:

Cooperative Catalysis: Multimetallic centers can work in synergy to catalyze reactions that are difficult or impossible for single-metal catalysts.

Advanced Magnetic Materials: The controlled arrangement of paramagnetic metal ions within a multimetallic structure can lead to materials with tailored magnetic properties, such as single-molecule magnets.

Luminescent Sensors: The interaction between multiple metal centers can influence the luminescent properties of the complex, providing opportunities for designing sensitive and selective chemical sensors.

| Metal System | Potential Application | Key Ligand Feature |

| Lanthanide Complexes | Luminescence, bio-imaging, magnetism | Strong chelation, sensitization of metal-centered emission |

| Main Group Metal Complexes | Catalysis, material precursors | Versatile coordination modes, tunable Lewis acidity |

| Multimetallic Systems | Cooperative catalysis, molecular magnets | Bridging capability of the pyrazolate form nih.gov |

Broadening the Scope of Catalytic Applications and Developing Highly Selective Processes

Complexes of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine and its analogues have already demonstrated catalytic activity in various transformations, including olefin polymerization, oxidation reactions, and cross-coupling reactions. rsc.orgnih.govresearchgate.netrsc.org Future work will aim to broaden this scope significantly and to develop catalysts with exceptional selectivity.

Emerging opportunities in catalysis include:

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it is possible to create enantioselective catalysts for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.

Acceptorless Dehydrogenation: Ruthenium complexes with related pyrazole-pyridine-pyrazole ligands have shown promise in the acceptorless dehydrogenation of alcohols, a green process that produces hydrogen gas as the only byproduct. rsc.org Further development of these catalysts could be crucial for a hydrogen-based economy.

CO₂ Reduction and Activation: Designing complexes capable of catalytically converting carbon dioxide into valuable chemicals or fuels is a major goal in sustainability research. The tunable electronic properties of pyrazolylpyridine ligands make them attractive for this application.

Integration into Hybrid Materials with Synergistic Functions

The incorporation of 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine complexes as building blocks into larger material architectures is a rapidly growing field. By combining the unique properties of the molecular complex with the structural and functional attributes of other materials, hybrid systems with synergistic functions can be created.

Future research directions in this area involve:

Metal-Organic Frameworks (MOFs): Using pyrazolylpyridine derivatives as linkers in MOFs can lead to materials with high porosity, tunable pore environments, and active metal sites, making them suitable for gas storage, separation, and heterogeneous catalysis. rsc.orgresearchgate.net

Functional Polymers: Covalently attaching or embedding these complexes into polymer matrices can yield materials with enhanced mechanical properties, processability, and specific functions such as chemosensing or catalytic activity.

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of certain metal complexes based on pyrazolylpyridine ligands make them candidates for use as emitters in OLEDs. researchgate.net Future work will focus on tuning emission colors, improving quantum yields, and enhancing device stability.

Nanoparticle Functionalization: Anchoring these complexes onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) can create multifunctional nanomaterials for applications in targeted drug delivery, bio-imaging, and advanced diagnostics.

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships

The advancement of computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules and materials based on the 2-(3-Phenyl-1H-pyrazol-1-yl)pyridine scaffold. In silico methods can predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts toward the most promising candidates. nih.gov

Key areas for future computational research include:

High-Throughput Virtual Screening: Using computational docking and quantitative structure-activity relationship (QSAR) models to screen large virtual libraries of derivatives for specific applications, such as enzyme inhibition or catalytic activity. nih.govmdpi.com

Density Functional Theory (DFT) Calculations: Employing DFT to gain deep insights into the electronic structure, bonding, and reactivity of new complexes. nih.gov This can help in understanding reaction mechanisms and predicting spectroscopic and photophysical properties.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of these molecules and their interactions with their environment (e.g., solvents, substrates, or biological macromolecules) over time to understand stability, conformational changes, and binding affinities. mdpi.com

Machine Learning and AI: Developing machine learning models trained on existing experimental and computational data to predict the properties of new compounds with high speed and accuracy, revolutionizing the material design process.

| Computational Method | Objective | Impact on Research |

| QSAR/Virtual Screening | Identify lead compounds for specific biological or catalytic targets. nih.gov | Accelerates the initial stages of discovery. |

| DFT Calculations | Understand electronic structure and predict reactivity and spectra. nih.gov | Provides fundamental insights for rational design. |

| MD Simulations | Analyze dynamic stability and intermolecular interactions. mdpi.com | Elucidates behavior in realistic environments. |

| Machine Learning | Predict properties of novel compounds from their structure. | Enables rapid exploration of vast chemical space. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-phenyl-1H-pyrazol-1-yl)pyridine derivatives, and how can reaction efficiency be optimized?

- Methodology : Derivatives can be synthesized via conventional condensation reactions between pyrazole and pyridine precursors. Catalytic methods, such as using Fe₂O₃@SiO₂/In₂O₃ nanoparticles, enhance yield and reduce reaction time. Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–120°C), and solvent polarity (e.g., ethanol or acetonitrile) .

Q. What spectroscopic techniques are critical for characterizing 2-(3-phenyl-1H-pyrazol-1-yl)pyridine, and how are data interpreted?

- Methodology :

- NMR : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., pyrazole protons at δ 7.2–8.5 ppm).

- IR : Identify N–H stretching (3100–3300 cm⁻¹) and aromatic C=C/C=N vibrations (1450–1600 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 222.1). Cross-reference with computational predictions (DFT) for structural validation .

Q. What safety protocols are essential for handling 2-(3-phenyl-1H-pyrazol-1-yl)pyridine in laboratory settings?

- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin/eye contact (Category 2A irritation). Store in airtight containers at 4°C. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can coordination complexes of 2-(3-phenyl-1H-pyrazol-1-yl)pyridine be designed for catalytic or magnetic applications?

- Methodology : The ligand’s pyridyl and pyrazolyl groups act as N-donors to form complexes with transition metals (e.g., Co(II), Fe(III)). For example, [CoCl₂(L)] (L = 2,6-bis[(3-phenyl-1H-pyrazol-1-yl)methyl]pyridine) exhibits a distorted tetrahedral geometry, confirmed by X-ray crystallography (space group C2/c, a = 12.98 Å, β = 93.26°). Magnetic susceptibility studies reveal paramagnetic behavior (µₑff ~4.2 µB) .

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound?

- Methodology : Hybrid functionals like B3LYP (Becke’s exchange + Lee-Yang-Parr correlation) calculate HOMO-LUMO gaps (e.g., ~4.1 eV) and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled via PCM (Polarizable Continuum Model). Validate with experimental UV-Vis spectra (λ_max ~280 nm) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals N–H⋯N and N–H⋯O hydrogen bonds (d = 2.8–3.0 Å) and π–π stacking (3.4–3.6 Å interplanar distance). Use software like SHELXL for refinement (R₁ < 0.05) .

Q. How can synthetic byproducts or isomeric impurities be resolved during scale-up?

- Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) or preparative TLC (silica gel, ethyl acetate/hexane). Monitor purity via melting point (mp ~145–148°C) and differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between experimental and computational bond lengths in coordination complexes?

- Methodology : SC-XRD provides experimental bond lengths (e.g., Co–N = 1.94 Å), while DFT may overestimate due to basis set limitations. Use relativistic corrections (e.g., ZORA) for heavy metals. Statistical tools like Bland-Altman plots quantify systematic errors .

Tables for Key Data

| Property | Value | Technique | Reference |

|---|---|---|---|

| Melting Point | 145–148°C | DSC | |

| HOMO-LUMO Gap | 4.1 eV | DFT/B3LYP | |

| Co–N Bond Length | 1.94 Å | SC-XRD | |

| Magnetic Moment (Co(II)) | 4.2 µB | SQUID Magnetometry |